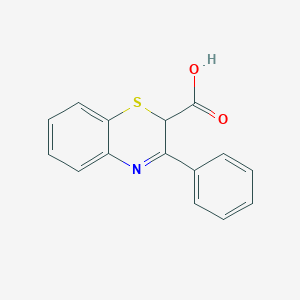

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid

CAS No.: 1160264-28-7

Cat. No.: VC2813362

Molecular Formula: C15H11NO2S

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160264-28-7 |

|---|---|

| Molecular Formula | C15H11NO2S |

| Molecular Weight | 269.3 g/mol |

| IUPAC Name | 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H11NO2S/c17-15(18)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14/h1-9,14H,(H,17,18) |

| Standard InChI Key | WIFDWIFDEAHTNP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O |

Introduction

Chemical Identity and Structural Properties

Basic Identification

3-Phenyl-2H-1,4-benzothiazine-2-carboxylic acid is a chemical compound that belongs to the larger family of 1,4-benzothiazine derivatives. It is registered with the Chemical Abstracts Service (CAS) under the number 1160264-28-7 . The compound features a benzothiazine core structure with a phenyl substituent at position 3 and a carboxylic acid group at position 2, creating a molecule with both lipophilic and hydrophilic regions.

The compound's structural identity is defined by its heterocyclic nature, combining sulfur and nitrogen atoms within its core framework. This 1,4-benzothiazine scaffold serves as a fundamental structure for various bioactive compounds and has attracted significant attention in pharmaceutical research. The presence of the phenyl and carboxylic acid groups creates specific spatial and electronic arrangements that influence the compound's chemical and biological properties.

Physical and Chemical Properties

While specific experimental data for 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid is limited in the available literature, properties can be inferred from related compounds and structural features. Based on structural analysis and comparison with similar compounds, we can establish a profile of its likely physicochemical characteristics.

The related compound 2H-1,4-Benzothiazine, 3-phenyl- (without the carboxylic acid group) has a molecular weight of 225.31 g/mol . With the addition of the carboxylic acid group (-COOH), 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid would have an expected molecular weight of approximately 269.31 g/mol.

The presence of the carboxylic acid functional group significantly affects the compound's solubility and acidity. Like other carboxylic acids, it likely exhibits pH-dependent solubility, being more soluble in basic solutions where the acid can be deprotonated to form a more water-soluble salt. This characteristic is particularly relevant for potential biological applications.

Table 1: Estimated Physicochemical Properties of 3-Phenyl-2H-1,4-benzothiazine-2-carboxylic acid

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C15H11NO2S | Based on structural composition |

| Molecular Weight | ~269.31 g/mol | Calculated from atomic weights |

| Hydrogen Bond Donors | 1 | Carboxylic acid group |

| Hydrogen Bond Acceptors | 3 | Carboxylic acid (2) and nitrogen atom (1) |

| Rotatable Bonds | 2-3 | Phenyl-benzothiazine bond and carboxyl group |

| LogP | ~2.5-3.0 | Based on similar structures and additional COOH group |

Synthetic Approaches and Methodologies

Specific Synthetic Protocol for 3-Substituted Benzothiazines

A general procedure for synthesizing 3-substituted-2H-1,4-benzothiazines involves creating a suspension of ω-bromoketones (1 mmol) and sulfonic acid functionalized nano-γ-Al2O3 (50 mg) in ethanol (10 mL), followed by slow addition of o-aminothiophenol (1 mmol) . The mixture is stirred at reflux temperature and monitored by thin-layer chromatography until completion. After filtration, the catalyst can be washed, dried, and reused. Evaporation of the solvent followed by recrystallization from ethyl acetate yields the desired product with high purity . This methodology could be adapted for the synthesis of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid by using an appropriate phenyl-substituted precursor with a carboxylic acid functionality.

Alternative synthetic approaches include the reaction of 2-aminothiophenol with 2-chloroacetaldehyde in the presence of TiCl4 as a Lewis acid and potassium carbonate as a catalyst in refluxed DMF, which has been reported to yield 1,4-benzothiazin-3-one in 99% yield . Such methodology could potentially be modified for the synthesis of 3-phenyl derivatives with carboxylic acid substituents.

For the specific carboxylic acid functionalization at position 2, strategies similar to those used for synthesizing 3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid might be applicable, with appropriate modifications to accommodate the phenyl substituent at position 3 .

Biological Activities and Applications

Antimicrobial Properties

1,4-Benzothiazine derivatives, particularly those with phenyl substituents, have demonstrated significant antimicrobial properties. Research has shown that 3-phenyl-1,4-benzothiazine derivatives can act as inhibitors of bacterial multidrug efflux pumps, which are important mechanisms by which bacteria evade the effects of antimicrobial agents .

In particular, 3-phenyl-1,4-benzothiazine derivatives have been designed and synthesized as minimized structural templates of phenothiazine multidrug efflux pump inhibitors (EPIs) . These compounds have shown good activity against Staphylococcus aureus, particularly against strains that overexpress the NorA efflux pump, which confers resistance to many structurally unrelated agents, including fluoroquinolones .

The structural features of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid suggest that it may possess similar antimicrobial properties. The carboxylic acid group could potentially enhance water solubility and provide additional binding interactions with bacterial targets, which might improve its efficacy as an antimicrobial agent or as an adjuvant to conventional antibiotics.

Multidrug Resistance Reversal Activity

One of the most promising applications of 3-phenyl-1,4-benzothiazine derivatives is in combating multidrug resistance (MDR) in bacteria. Studies have shown that these compounds can restore the activity of antibiotics in resistant bacterial strains by inhibiting efflux pumps that otherwise expel the antibiotics from bacterial cells .

For example, certain 3-phenyl-1,4-benzothiazine derivatives have been shown to completely restore ciprofloxacin activity in a norA-overexpressing strain of S. aureus (SA-K2378) . Some compounds have also displayed good activity against SA-1199B, another strain that overexpresses norA, in an ethidium bromide efflux inhibition assay .

Structural Characterization and Analysis

Spectroscopic Properties

The spectroscopic properties of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid can be inferred from related compounds in the 1,4-benzothiazine family. These compounds typically exhibit characteristic absorption patterns in UV-visible spectroscopy due to the chromophoric nature of the benzothiazine scaffold .

The 1,4-benzothiazine system possesses interesting spectroscopic properties, including chromophoric and fluorescent characteristics . Recent papers have been directed toward detailed investigation of the spectroscopic properties of specific compounds containing 1,4-benzothiazine moieties, highlighting the scientific interest in these features .

For 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid, the presence of the phenyl substituent likely enhances the conjugation of the system, potentially resulting in bathochromic shifts in absorption spectra compared to unsubstituted benzothiazines. The carboxylic acid group might introduce additional spectroscopic features, particularly in infrared spectroscopy, where characteristic carbonyl stretching bands would be expected.

Future Research Directions

Exploration of Medicinal Applications

Future research on 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid should focus on comprehensive evaluation of its biological activities, particularly its potential as an antimicrobial agent or efflux pump inhibitor. Given the promising results obtained with structurally related 3-phenyl-1,4-benzothiazine derivatives against multidrug-resistant bacteria , detailed studies on this specific compound's activity against various bacterial strains would be valuable.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume